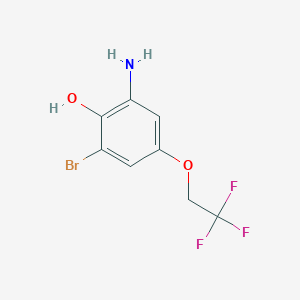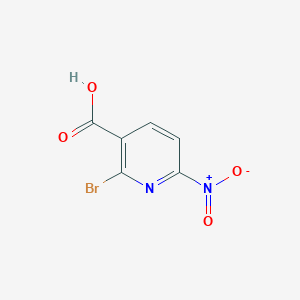
(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H6BrFN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of amino, bromo, and fluoro substituents on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination and fluorination of pyridine, followed by the introduction of the amino group and the methanol moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo and fluoro groups to other functional groups.
Substitution: The amino, bromo, and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino, bromo, and fluoro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (3-Bromo-5-fluoropyridin-2-yl)methanol
- (6-Bromo-3-fluoropyridin-2-yl)methanol
- (6-Bromo-2-fluoropyridin-3-yl)methanol
Uniqueness
(3-Amino-6-bromo-5-fluoropyridin-2-yl)methanol is unique due to the presence of the amino group in addition to the bromo and fluoro substituents. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H6BrFN2O |
|---|---|
分子量 |
221.03 g/mol |
IUPAC名 |
(3-amino-6-bromo-5-fluoropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H6BrFN2O/c7-6-3(8)1-4(9)5(2-11)10-6/h1,11H,2,9H2 |
InChIキー |
DQPBKKKTRZZQQE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1F)Br)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


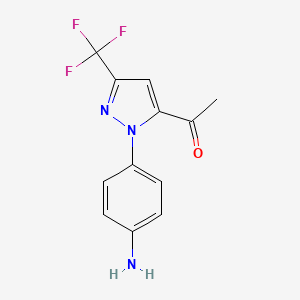
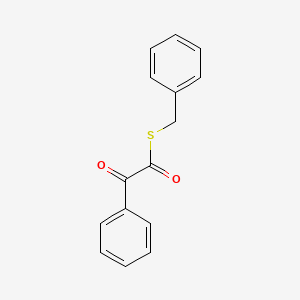
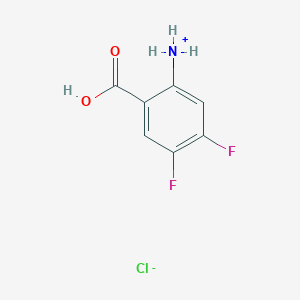
![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
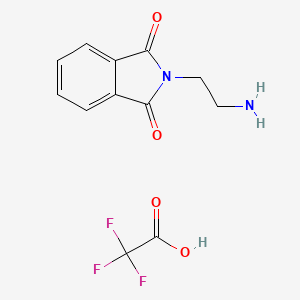
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
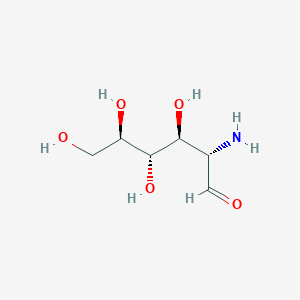
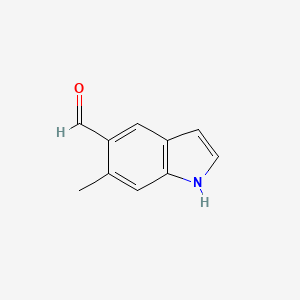
![N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12845423.png)
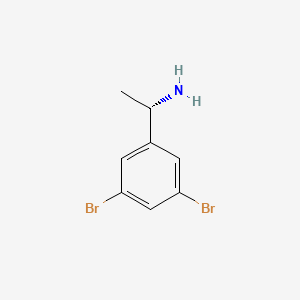
![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)
